2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide 2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1396683-39-8
VCID: VC6626395
InChI: InChI=1S/C15H18N6O3/c1-24-10-13(22)16-11-4-6-12(7-5-11)21-18-14(17-19-21)15(23)20-8-2-3-9-20/h4-7H,2-3,8-10H2,1H3,(H,16,22)
SMILES: COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3
Molecular Formula: C15H18N6O3
Molecular Weight: 330.348

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide

CAS No.: 1396683-39-8

Cat. No.: VC6626395

Molecular Formula: C15H18N6O3

Molecular Weight: 330.348

* For research use only. Not for human or veterinary use.

2-methoxy-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)acetamide - 1396683-39-8

Specification

CAS No. 1396683-39-8
Molecular Formula C15H18N6O3
Molecular Weight 330.348
IUPAC Name 2-methoxy-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]acetamide
Standard InChI InChI=1S/C15H18N6O3/c1-24-10-13(22)16-11-4-6-12(7-5-11)21-18-14(17-19-21)15(23)20-8-2-3-9-20/h4-7H,2-3,8-10H2,1H3,(H,16,22)
Standard InChI Key NOXRQPNUKVYSTG-UHFFFAOYSA-N
SMILES COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates four key functional groups (Fig. 1):

  • Tetrazole ring: A five-membered heterocycle with four nitrogen atoms, known for metabolic stability and hydrogen-bonding capacity .

  • Pyrrolidine-1-carbonyl: A saturated five-membered amine ring conjugated to a carbonyl group, enhancing lipophilicity and target engagement.

  • Methoxy-acetamide: A polar substituent contributing to solubility and pharmacokinetic properties.

  • Para-substituted phenyl group: Facilitates π-π stacking interactions with aromatic residues in biological targets.

The IUPAC name, 2-methoxy-N-[4-(5-pyrrolidine-1-carbonyltetrazol-2-yl)phenyl]acetamide, reflects these components. Its SMILES string (COCC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCCC3) and InChIKey (NOXRQPNUKVYSTG-UHFFFAOYSA-N) provide unambiguous identifiers for computational studies.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular Weight330.348 g/mol
FormulaC15H18N6O3\text{C}_{15}\text{H}_{18}\text{N}_6\text{O}_3
LogP (Predicted)~2.1 (Moderate lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

The compound’s moderate logP suggests balanced membrane permeability and aqueous solubility, though experimental solubility data remain unreported.

Synthesis and Characterization

Synthetic Pathways

While no explicit protocol exists for this compound, analogous tetrazole-acetamides are synthesized via N-alkylation (Fig. 2) :

  • Tetrazole activation: 5-Aryl-2H-tetrazoles (e.g., 5-(4-bromophenyl)-2H-tetrazole) are treated with acyl chlorides (e.g., pyrrolidine-1-carbonyl chloride) in acetonitrile, using K2CO3\text{K}_2\text{CO}_3 as a base.

  • Acetamide coupling: The resulting 2-aryl-tetrazole intermediate reacts with 2-methoxyacetyl chloride in the presence of a coupling agent (e.g., HATU).

Yields typically range from 60–85%, depending on substituent steric effects.

Analytical Validation

Structural confirmation employs:

  • 1H^1\text{H} NMR: Resonances at δ 8.2–8.5 ppm (tetrazole C-H), δ 3.7–4.1 ppm (methoxy group), and δ 1.8–2.1 ppm (pyrrolidine methylenes) .

  • 13C^{13}\text{C} NMR: Carbonyl signals at ~170 ppm (amide) and ~165 ppm (tetrazole-conjugated carbonyl).

  • HRMS: Molecular ion peak at m/z 331.1421 ([M+H]+^+).

Biological Activities

Cell LineIC50_{50} (μM)Reference
MCF-768.16–94.25
PC332.59–55.53

Mechanistically, the tetrazole ring may chelate metal ions in kinase active sites, while the pyrrolidine moiety engages hydrophobic pockets .

Anti-Inflammatory Activity

Compounds with pyrrolidine-tetrazole scaffolds inhibit cyclooxygenase-2 (COX-2) and NF-κB pathways in preclinical models, reducing IL-6 and TNF-α levels by 40–60% .

Mechanism of Action

Molecular docking studies (Fig. 3) suggest:

  • 3ERT receptor: The tetrazole ring forms hydrogen bonds with Arg394 and Glu353, while the methoxy group stabilizes hydrophobic interactions .

  • FPR1/FPR2 receptors: Pyrolidine-carbonyl mimics endogenous peptide ligands, potentially activating G protein-coupled signaling .

Comparative Analysis with Analogues

Modifying substituents significantly alters bioactivity:

CompoundIC50_{50} (PC3)LogP
Target compoundNot reported~2.1
2-(3,4-Dimethoxyphenyl) analogue54.99 μM3.2
5-(4-Bromophenyl)-tetrazole32.59 μM2.8

Bulkier substituents (e.g., bromophenyl) enhance cytotoxicity but reduce solubility .

Challenges and Future Directions

  • Solubility Optimization: Prodrug strategies (e.g., phosphate esters) to improve bioavailability.

  • In Vivo Validation: Pharmacokinetic studies in murine models.

  • Target Identification: CRISPR-Cas9 screens to elucidate primary molecular targets.

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